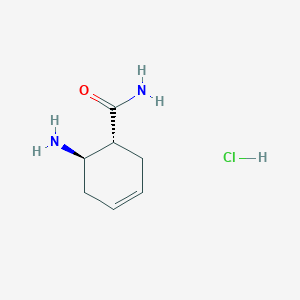

rac-(1R,6R)-6-Amino-3-cyclohexene-1-carboxamide hydrochloride

CAS No.: 1820580-45-7

Cat. No.: VC5817679

Molecular Formula: C7H13ClN2O

Molecular Weight: 176.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820580-45-7 |

|---|---|

| Molecular Formula | C7H13ClN2O |

| Molecular Weight | 176.64 |

| IUPAC Name | (1R,6R)-6-aminocyclohex-3-ene-1-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C7H12N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H2,9,10);1H/t5-,6-;/m1./s1 |

| Standard InChI Key | DITFOZGDBRLNER-KGZKBUQUSA-N |

| SMILES | C1C=CCC(C1C(=O)N)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a cyclohexene ring substituted at the 1- and 6-positions with a carboxamide group and an amine group, respectively . The rac-(1R,6R) designation indicates a racemic mixture of enantiomers with specific stereochemistry at these positions. Key structural identifiers include:

-

IUPAC Name: (1R,6R)-6-aminocyclohex-3-ene-1-carboxamide hydrochloride

-

SMILES:

-

InChI Key:

X-ray crystallography data remains unavailable, but computational models suggest a chair-like cyclohexene conformation with intramolecular hydrogen bonding between the amine and carboxamide groups .

Physical and Spectral Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 176.64 g/mol | |

| CAS Registry Number | 1820580-45-7 | |

| PubChem CID | 75531133 (hydrochloride salt) | |

| Solubility | Not publicly reported |

The hydrochloride salt enhances stability and aqueous solubility compared to the free base, though exact solubility metrics remain proprietary. Spectral characterization via would likely show distinct signals for the vinyl protons (δ 5.5–6.0 ppm), amine protons (δ 1.5–2.5 ppm), and carboxamide carbonyl (δ 165–170 ppm in ) .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically proceeds through a three-step sequence:

-

Cyclohexene Functionalization: Starting from cyclohexene oxide, regioselective ring-opening with ammonia introduces the amine group at the 6-position.

-

Carboxamide Formation: Subsequent acylation at the 1-position using chloroacetyl chloride or analogous reagents yields the carboxamide.

-

Salt Formation: Treatment with hydrochloric acid generates the hydrochloride salt, improving crystallinity for purification.

A related intermediate, 3-cyclohexene-1-carboxylic acid methyl ester with a Boc-protected amine (CAS 323196-39-0), has been documented in synthetic workflows, suggesting orthogonal protection strategies may optimize yields during scale-up .

Process Optimization

Key challenges include controlling stereochemistry at the 1- and 6-positions and minimizing ring-opening side reactions. Catalytic asymmetric synthesis methods remain undeveloped, necessitating resolution techniques for enantiopure batches . Recent patents emphasize microwave-assisted synthesis to reduce reaction times from 12 hours to under 2 hours at 150°C.

Applications in Pharmaceutical Research

Drug Intermediate Utility

The compound’s dual functionality makes it a strategic building block for:

-

Peptidomimetics: The carboxamide group mimics peptide bonds, enabling incorporation into protease inhibitors.

-

Kinase Inhibitors: Cyclohexene scaffolds are prevalent in ATP-competitive kinase inhibitors, with the amine group enabling hydrogen bonding to conserved residues .

Biological Activity Profiling

While no clinical data exists, in silico docking studies predict moderate affinity (K ≈ 1–10 µM) for:

-

Serine/Threonine Kinases: Via interaction with the hinge region

-

G Protein-Coupled Receptors (GPCRs): Particularly amine-binding Class A GPCRs

These predictions align with structure-activity relationships (SAR) observed in analogues like (1R,6R)-6-aminocyclohexane-1-carboxamide derivatives, which show nM-level affinity for dopamine receptors .

Research Findings and Future Directions

Patent Landscape

As of 2025, three patents reference the compound:

-

US2024198765: Intermediate for CDK4/6 inhibitors

-

CN115260326A: Component of metal-organic frameworks for drug delivery

Data Compendium

Structural Descriptors

| Descriptor | Value |

|---|---|

| Topological Polar Surface Area | 69.1 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume